1,3,3-TRIMETHYL-1'-OXA-4'-AZASPIRO[INDOLE-2,2'-TETRAPHENE]
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Overview
Description
1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is part of the spirooxazine family, which is characterized by its photochromic behavior, meaning it can change color when exposed to light. This property makes it valuable in applications such as optical switches, smart colorants, and molecular electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] typically involves a multi-step process. One common method includes the condensation of indoline derivatives with naphthoxazine compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. Solvents like toluene or benzene are often used to dissolve the reactants, and the reaction mixture is typically heated to promote the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroxy derivatives .
Scientific Research Applications
1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in molecular electronics and optical switches.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in smart therapeutic agents.
Industry: Utilized in the production of smart colorants for printing materials and ophthalmic lenses.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] primarily involves its photochromic behavior. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change, leading to a color change. This process involves the breaking and forming of chemical bonds within the spirooxazine structure, allowing it to switch between different states . The molecular targets and pathways involved in this mechanism are primarily related to its interaction with light and the resulting electronic transitions within the molecule .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylindolinonaphthospirooxazine: Another photochromic compound with similar applications in molecular electronics and optical switches.
1,3,3-Trimethylspiro[indoline-2,3’-[3H]anthra[2,1-b][1,4]oxazine]: Known for its use in smart colorants and photochromic dyes.
Uniqueness
1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] stands out due to its unique structural properties that allow for a broader range of applications, particularly in fields requiring precise control over photochromic behavior. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1,3,3-trimethylspiro[indole-2,3'-naphtho[2,3-f][1,4]benzoxazine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-25(2)21-10-6-7-11-22(21)28(3)26(25)16-27-24-20-15-18-9-5-4-8-17(18)14-19(20)12-13-23(24)29-26/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHXNUFWICOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC6=CC=CC=C6C=C54)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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